コルチスタチン14

説明

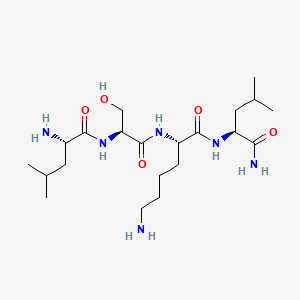

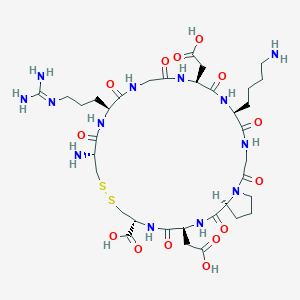

Cortistatin-14 is a cyclic neuropeptide that shares structural similarities with somatostatin. It can bind to all five cloned somatostatin receptors and the ghrelin receptor, exerting various biological activities. Cortistatin-14 coexists with gamma-aminobutyric acid within the cortex and hippocampus, playing a role in modulating neuronal activity and potentially influencing mood and cognitive functions .

科学的研究の応用

Cortistatin-14 has a wide range of scientific research applications, including:

作用機序

Target of Action

Cortistatin-14 (CST-14) is a cyclic neuropeptide that can bind to all five cloned somatostatin receptors (SSTRs) and the ghrelin receptor . These receptors are its primary targets. CST-14 also co-exists with GABA within the cortex and hippocampus .

Mode of Action

CST-14 interacts with its targets (SSTRs and the ghrelin receptor) to exert its biological activities . It has been found to produce antidepressant-like effects in various rodent models of depression . This suggests that CST-14’s antidepressant effect is primarily mediated through the ghrelin receptor .

Biochemical Pathways

CST-14 affects the ghrelin and GABA A receptor signaling pathways . It has been found to decrease CST-14 mRNA and BDNF mRNA in the hippocampus and cortex when mice are exposed to stress .

Pharmacokinetics

It has been found that intracerebroventricular (icv) administration of CST-14 produces rapid antidepressant effects . Interestingly, intranasal administration of CST-14 led to reducing depressive-like behavior, and near-infrared fluorescent experiments showed the real-time in vivo bio-distribution in the brain after intranasal infusion of CST-14 .

生化学分析

Biochemical Properties

CST-14 interacts with various biomolecules, including enzymes and proteins. It binds and exerts its function via the somatostatin receptors (sst1-sst5) and the ghrelin receptor . It has been found to have anticonvulsive, neuroprotective, and significant anti-inflammatory properties .

Cellular Effects

CST-14 has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, CST-14 has been shown to produce antidepressant-like effects in mice, and these effects were found to be mediated by the ghrelin and GABA A receptor .

Molecular Mechanism

CST-14 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The antidepressant-like effects of CST-14 were significantly reversed by a ghrelin receptor antagonist, but not by a SSTRs antagonist . This suggests that CST-14’s effects are mediated primarily through the ghrelin receptor.

Temporal Effects in Laboratory Settings

In laboratory settings, CST-14 has been observed to produce rapid antidepressant effects

Dosage Effects in Animal Models

The effects of CST-14 vary with different dosages in animal models . For instance, intraperitoneal injection of CST-14 at doses of 0.1, 0.5, 1, 5, and 10 mg/kg was found to inhibit gastrointestinal transit in mice

Metabolic Pathways

It is known to interact with the somatostatin and ghrelin receptors , but the specific enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, are not yet fully known.

Transport and Distribution

It is known to co-exist with GABA within the cortex and hippocampus , suggesting that it may be transported and distributed in similar ways to GABA.

Subcellular Localization

Given its interactions with the somatostatin and ghrelin receptors , it is likely that it is localized to the same subcellular compartments as these receptors.

準備方法

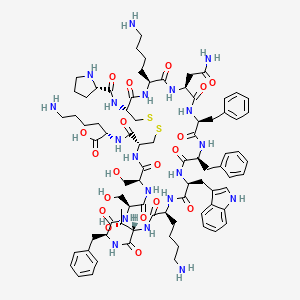

Synthetic Routes and Reaction Conditions: Cortistatin-14 is synthesized using a standard Fmoc-based solid-phase synthetic method. The crude peptides obtained are purified to homogeneity using preparative high-performance liquid chromatography. The purity of the peptides is confirmed by analytical high-performance liquid chromatography, and the structure is assigned using electrospray ionization time-of-flight mass spectrometry .

Industrial Production Methods: While specific industrial production methods for Cortistatin-14 are not extensively documented, the synthesis typically involves solid-phase peptide synthesis techniques, which are scalable for industrial applications. These methods ensure high purity and yield, making them suitable for large-scale production.

化学反応の分析

Types of Reactions: Cortistatin-14 primarily undergoes binding interactions with receptors rather than traditional chemical reactions like oxidation or reduction. Its biological activity is mediated through its interaction with somatostatin receptors and the ghrelin receptor .

Common Reagents and Conditions: The synthesis of Cortistatin-14 involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and cleavage reagents like trifluoroacetic acid. The conditions typically involve solid-phase synthesis protocols with specific deprotection and coupling cycles .

Major Products Formed: The primary product of the synthesis is Cortistatin-14 itself, with high purity confirmed through analytical techniques. No significant by-products are typically reported due to the specificity of the solid-phase synthesis method .

類似化合物との比較

Somatostatin-28: Another variant of somatostatin with similar receptor binding properties and physiological effects.

Growth Hormone-Releasing Hormone: Interacts with similar receptors and influences growth hormone secretion.

Uniqueness of Cortistatin-14: Cortistatin-14 is unique in its ability to bind both somatostatin receptors and the ghrelin receptor, which somatostatin does not. This dual receptor interaction allows Cortistatin-14 to exert a broader range of biological activities, including its potential antidepressant and neuroprotective effects .

特性

IUPAC Name |

(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRPLNQJNRBRNY-WYYADCIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H113N19O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583202 | |

| Record name | PUBCHEM_16133803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1721.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186901-48-4 | |

| Record name | PUBCHEM_16133803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。